molecular formula C13H12BrNO3S B14179085 2-Bromo-N-(2-hydroxyphenyl)-N-methylbenzene-1-sulfonamide CAS No. 920527-40-8

2-Bromo-N-(2-hydroxyphenyl)-N-methylbenzene-1-sulfonamide

Cat. No.: B14179085
CAS No.: 920527-40-8
M. Wt: 342.21 g/mol
InChI Key: OQBZMHJOQVYUCU-UHFFFAOYSA-N
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Description

2-Bromo-N-(2-hydroxyphenyl)-N-methylbenzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(2-hydroxyphenyl)-N-methylbenzene-1-sulfonamide typically involves the bromination of N-(2-hydroxyphenyl)-N-methylbenzene-1-sulfonamide. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and may require the presence of a catalyst to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(2-hydroxyphenyl)-N-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines.

    Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions include various substituted derivatives, sulfoxides, sulfones, and biaryl compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Bromo-N-(2-hydroxyphenyl)-N-methylbenzene-1-sulfonamide has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory activities.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.

    Chemical Biology: It serves as a probe to investigate the mechanism of action of sulfonamide-based drugs.

    Industrial Applications: The compound is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(2-hydroxyphenyl)-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-(2-hydroxyphenyl)acetamide
  • 2-Bromo-N-(2-hydroxyphenyl)carbamothioyl]benzamide
  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide

Uniqueness

2-Bromo-N-(2-hydroxyphenyl)-N-methylbenzene-1-sulfonamide is unique due to its specific substitution pattern and the presence of both bromine and sulfonamide functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

920527-40-8

Molecular Formula

C13H12BrNO3S

Molecular Weight

342.21 g/mol

IUPAC Name

2-bromo-N-(2-hydroxyphenyl)-N-methylbenzenesulfonamide

InChI

InChI=1S/C13H12BrNO3S/c1-15(11-7-3-4-8-12(11)16)19(17,18)13-9-5-2-6-10(13)14/h2-9,16H,1H3

InChI Key

OQBZMHJOQVYUCU-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1O)S(=O)(=O)C2=CC=CC=C2Br

Origin of Product

United States

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